5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is a chemical compound that has garnered attention due to its potential applications in the field of medicine, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's disease. Research has been conducted to synthesize and analyze derivatives of this compound for their biological activity and potential therapeutic uses1 2 3.
The primary application of these derivatives is in the medical field, particularly for the treatment of Alzheimer's disease. The potent inhibitory activity of these compounds against AChE and BuChE makes them promising candidates for the development of new therapeutic agents. The selective affinity for AChE over BuChE is particularly advantageous, as it may lead to fewer side effects and improved efficacy in increasing acetylcholine levels in the brain1.
In addition to their potential use in treating neurodegenerative diseases, some derivatives of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one have shown promising antibacterial activity. Novel derivatives synthesized for antimicrobial purposes were found to have significant antibacterial properties, which could lead to the development of new antimicrobial agents2.
The synthesis of these derivatives involves various chemical reactions, including aldol condensation and N-alkylation. The structural confirmation of the synthesized compounds is achieved through spectral and elemental analysis, including 1H and 13C NMR, FTIR spectroscopy, and CHN analysis. These methods ensure the accurate identification of the compounds and their potential for further biological testing2 3.
The synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one typically involves a condensation reaction between 5,6-dimethoxy-1-indanone and 4-pyridinecarboxaldehyde. This reaction can be facilitated by using various bases and solvents.
The molecular structure of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one features a fused indanone system with methoxy substituents and a pyridine ring.
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one can participate in various chemical reactions:
The mechanism of action for derivatives of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one primarily involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one exhibits specific physical and chemical properties:
The applications of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one are primarily focused on its role as an intermediate in organic synthesis and its potential therapeutic uses:
The compound is systematically named as 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, reflecting its core structural components. According to IUPAC conventions:
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
IUPAC Name | 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one |
CAS Number | 4803-74-1 |
Molecular Formula | C₁₇H₁₅NO₃ |
Molecular Weight | 281.31 g/mol |
Common Synonyms | Donepezil Impurity D; Letimovir intermediate |
The molecule features a planar indanone scaffold with a conjugated exocyclic double bond linking the pyridine ring. The methoxy groups at C5/C6 lie coplanar with the indanone aromatic ring, facilitating π-electron delocalization. The exocyclic methylene group adopts an E-configuration (trans geometry) relative to the indanone carbonyl, as confirmed by NMR coupling constants and crystallographic data [7] [8]. This configuration minimizes steric clash between the pyridine and indanone moieties. The pyridine ring exhibits slight torsional deviation (5–10°) from coplanarity due to crystal packing forces, but retains conjugation with the indanone system [4].
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)Key absorptions (cm⁻¹): 1695 (C=O stretch), 1605 (C=C alkene), 1580 (aromatic C=C), 1260 (C–N pyridine), 1025 (C–O methoxy) [2] [4].
Mass Spectrometry (MS)Electrospray ionization (ESI) shows [M+H]⁺ peak at m/z 282.112, with the molecular ion [M]⁺ at m/z 281.105 confirming the molecular weight of 281.31 g/mol. Fragments at m/z 264 (loss of –OH), 236 (loss of –COCH₂), and 106 (pyridine-CH=CH⁺) [8] [10].
Table 2: Key Spectroscopic Assignments
Technique | Signal/Peak | Assignment |
---|---|---|
¹H NMR | δ 7.58 (s, 1H) | Exocyclic =CH– |
¹H NMR | δ 3.92, 3.95 (s, 6H) | Methoxy groups (–OCH₃) |
IR | 1695 cm⁻¹ | Indanone carbonyl stretch |
MS | m/z 281.105 | Molecular ion [M]⁺ |
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The indanone and pyridine rings form a dihedral angle of 8.5°, confirming near-planarity. The exocyclic double bond length is 1.345 Å, characteristic of sp² hybridization. Intermolecular C–H···O hydrogen bonds (2.72 Å) and π–π stacking (3.58 Å between pyridine rings) stabilize the lattice [4]. The methoxy groups adopt orientations perpendicular to the aromatic plane. The measured density is 1.255 g/cm³, and the melting point is 210–211°C, consistent with strong crystal packing [2] [4]. No polymorphs have been reported.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9